molecular formula C9H16 B14479978 1,2',2'-Trimethyl-1,1'-bi(cyclopropane) CAS No. 65475-71-0

1,2',2'-Trimethyl-1,1'-bi(cyclopropane)

Cat. No.: B14479978
CAS No.: 65475-71-0
M. Wt: 124.22 g/mol
InChI Key: DQTHYOMPMZRBPV-UHFFFAOYSA-N
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Description

1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is a cycloalkane compound with the molecular formula C₉H₁₆. It is characterized by its unique structure, consisting of two cyclopropane rings connected by a single carbon-carbon bond, with three methyl groups attached to the cyclopropane rings. This compound is of interest due to its strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) often involves large-scale application of the Simmons-Smith reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Brominated derivatives.

Mechanism of Action

The mechanism of action of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets and pathways. The strained ring structure of the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is unique due to its dual cyclopropane rings and the presence of three methyl groups, which impart significant ring strain and unique reactivity. This compound serves as an important model for studying the effects of ring strain on chemical reactivity and stability .

Properties

CAS No.

65475-71-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane

InChI

InChI=1S/C9H16/c1-8(2)6-7(8)9(3)4-5-9/h7H,4-6H2,1-3H3

InChI Key

DQTHYOMPMZRBPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2(CC2)C)C

Origin of Product

United States

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